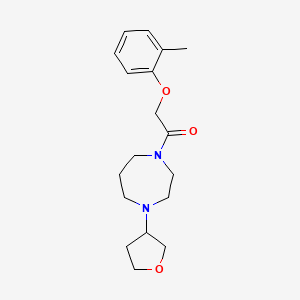

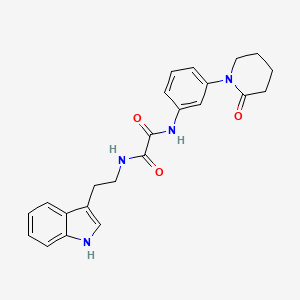

1-(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)-2-(o-tolyloxy)ethan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)-2-(o-tolyloxy)ethan-1-one is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science.

科学的研究の応用

Tetrahydrofuran Derivatives Synthesis

Tetrahydrofuran derivatives, integral to the structure of the compound , have been synthesized through various chemical reactions, including cyclofunctionalization of homoallylic alcohols (Vasconcelos et al., 2011). This method showcases the versatility of tetrahydrofuran derivatives in organic synthesis, underlining their importance in constructing complex molecular architectures.

Photochemical Reactions of Diazoketones

Research on benzophenone-sensitized reactions of 4-diazotetrahydrofuran-3(2H)-ones highlights the potential of photochemical reactions to achieve C−H functionalization of aliphatic compounds (Rodina et al., 2016). This process, which avoids nitrogen elimination, can lead to N-substituted hydrazones or bis-hydrazonoethanes, offering a pathway to modify tetrahydrofuran derivatives without affecting their core structures.

Diazepine Derivatives Synthesis

The synthesis of diazepine derivatives, closely related to the core structure of the compound , has been explored through reactions involving azido- and tetrazolo-pyridines (Reisinger & Wentrup, 1996). These derivatives are obtained often in high yields, demonstrating the efficacy of photolysis in generating complex diazepine structures, which are essential in medicinal chemistry and drug design.

Cyclization of Homoallylic Alcohols

The utilization of [hydroxy(tosyloxy)iodo]benzene in the presence of a catalytic amount of iodine for the cyclization of homoallylic alcohols is another significant application (Vasconcelos et al., 2011). This process leads to tetrahydrofuran derivatives, showcasing a method for generating core structures related to the compound of interest, further emphasizing the broad utility of tetrahydrofuran in synthetic organic chemistry.

特性

IUPAC Name |

2-(2-methylphenoxy)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O3/c1-15-5-2-3-6-17(15)23-14-18(21)20-9-4-8-19(10-11-20)16-7-12-22-13-16/h2-3,5-6,16H,4,7-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPTGIJPHVCRULK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)N2CCCN(CC2)C3CCOC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-{5-[2-(Piperidin-1-yl)pyrimidin-4-yl]-1,2,4-oxadiazol-3-yl}phenyl)azetidin-2-one](/img/structure/B2754776.png)

![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-chlorobenzamide](/img/structure/B2754778.png)

![3-(4-Chlorophenylthio)-1-[4-(trifluoromethoxy)phenyl]azolidine-2,5-dione](/img/structure/B2754780.png)

![6-benzyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2754781.png)

![N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)butyramide](/img/structure/B2754786.png)

![{Bicyclo[3.1.0]hexan-3-yl}methanethiol](/img/structure/B2754787.png)

![3-(2-morpholino-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2754789.png)

![2-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}propanamide](/img/structure/B2754793.png)